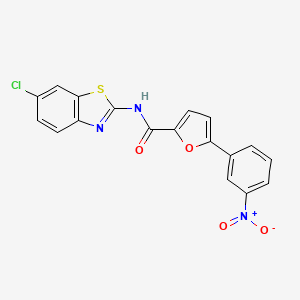![molecular formula C22H28N2O2 B4631668 N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4631668.png)
N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide often involves complex reactions that include the formation of amide bonds, methylation of phenyl groups, and the introduction of piperidinylmethyl moieties. These synthetic pathways are designed to achieve high purity and yield of the target compound, employing strategies like nucleophilic substitution and catalytic hydrogenation (Yahyazadeh et al., 2004).
Molecular Structure Analysis
The molecular structure of N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide is characterized by specific functional groups that contribute to its chemical behavior and biological activity. These include the methoxyphenyl group, which enhances the compound's lipophilicity and its ability to interact with biological targets, and the piperidinylmethyl benzamide moiety, which is crucial for binding to receptors or enzymes (Issar & Kakkar, 2013).
Chemical Reactions and Properties
N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide undergoes various chemical reactions, including hydrolysis of the amide bond under specific conditions and electrophilic substitution reactions at the aromatic ring. These reactions can modify the compound's structure and, consequently, its biological activity and pharmacokinetics (Ashby et al., 1978).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement and intermolecular forces. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems (Caccia, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation pathways, play a significant role in the compound's pharmacodynamics and pharmacokinetics. Understanding these properties is crucial for optimizing its therapeutic efficacy and minimizing potential toxicity (Hecht, 2002).
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Scintigraphy in Breast Cancer Detection
A study investigated the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in humans. This iodobenzamide demonstrates preferential binding to sigma receptors, which are overexpressed in breast cancer cells. In a clinical setting, it showed potential for non-invasively assessing tumor proliferation, based on its uptake in breast tumors (Caveliers et al., 2002).
Serotonin Receptor Studies in Alzheimer's Disease
Another application involves 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe. Used with positron emission tomography (PET), it quantified 5-HT(1A) receptor densities in Alzheimer's disease patients, showing significant decreases in receptor densities correlated with clinical symptoms (Kepe et al., 2006).
Acetylcholinesterase Inhibition for Neurological Research
Research on 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a reversible inhibitor of acetylcholinesterase (AChE), highlights its potential for neurological studies, despite uniform brain distribution limiting its in vivo imaging applications (Brown-Proctor et al., 1999).
Analytical Profiles of Arylcyclohexylamines
In forensic toxicology, the compound's structure has been utilized to understand the analytical profiles of psychoactive arylcyclohexylamines, contributing to the detection of these substances in biological matrices (De Paoli et al., 2013).
Dopamine D(3) Receptor Ligands
A structure-affinity relationship study on derivatives similar to N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide, focusing on dopamine D(3) receptor ligands, identified compounds with high affinity and selectivity, suggesting potential for PET imaging applications (Leopoldo et al., 2002).
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-21-11-7-18(8-12-21)13-14-23-22(25)20-9-5-19(6-10-20)17-24-15-3-2-4-16-24/h5-12H,2-4,13-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPMAOYEBITOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(piperidin-1-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)

![{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride](/img/structure/B4631599.png)
![1-(4-fluorophenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4631606.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4631616.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4631618.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4631620.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4631643.png)

![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4631645.png)
![2-(2,4-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4631673.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4631680.png)